molecular formula C8H8N2O B589082 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1330055-85-0

3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B589082
CAS No.: 1330055-85-0
M. Wt: 148.165
InChI Key: CBWBAYHNXLTJPQ-UHFFFAOYSA-N
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Description

3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS: 1330055-85-0) is a nitrogen-containing heterocyclic compound featuring a fused pyrrolo-pyridinone scaffold. This structure serves as a bioisostere for oxindole, enabling applications in drug discovery, particularly as kinase inhibitors and anti-aggregation agents . The compound is synthesized via alkylation or cyclization reactions, with optimized protocols for solubility (e.g., DMSO stock solutions) and stability (storage at −80°C for long-term use) . Its methyl substituent at the 3-position enhances steric effects, influencing binding interactions in biological systems .

Properties

IUPAC Name

3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-6-3-2-4-9-7(6)10-8(5)11/h2-5H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWBAYHNXLTJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolo[2,3-b]pyridines often involves the use of nitration, nitrosation, bromination, and iodination reactions . Additionally, modifications of Madelung- and Fischer-syntheses of indoles have been employed to prepare substituted derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced equipment to maintain consistency and efficiency.

Chemical Reactions Analysis

Halogenation Reactions

The compound undergoes regioselective bromination at the 6-position under mild conditions. This reaction is critical for introducing halogens as synthetic handles for cross-coupling reactions.

Example Reaction:
3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one reacts with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) to yield 6-bromo-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one .

Reagent Conditions Product Yield
NBS (1.05 equiv.)CCl₄, reflux, 4.5 hours6-Bromo derivative85%

This brominated product serves as a precursor for further functionalization via cross-coupling reactions.

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings, enabling the introduction of aryl, alkenyl, or alkynyl groups.

Suzuki-Miyaura Coupling

Reaction with boronic acids in the presence of Pd catalysts:
Example:
6-Bromo-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one couples with phenylboronic acid under Suzuki conditions .

Catalyst Base Solvent Yield
Pd(PPh₃)₄, LiClNa₂CO₃THF/H₂O78%

Stille Coupling

Reaction with stannanes under Pd catalysis:
Example:
Coupling with 1-ethoxy-1-(trimethylstannyl)ethylene in tetrahydrofuran (THF) yields 6-vinyl derivatives .

Catalyst Additive Temperature Yield
Pd(PPh₃)₄LiClReflux65%

Nucleophilic Substitution

The lactam oxygen and methyl group influence reactivity at adjacent positions.

Example:
Reaction with 4,5-(bromomethyl)pyridine-2-carbonitrile in THF/water with lithium hydroxide forms a spirocyclic compound :

Reagent Conditions Product Yield
LiOH, THF/H₂O20°C, 20 minutesSpiro[cyclopenta pyridine-6,3'-pyrrolo[2,3-b]pyridine]72%

Reduction and Dehalogenation

The compound undergoes reductive dehalogenation under zinc-mediated conditions.

Example:
Reduction of 3,3-dibromo-4-fluoro derivative with zinc dust in acetic acid/methanol yields 4-fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one :

Reagent Conditions Product Yield
Zn, AcOH/MeOHRT, 3 hoursDehalogenated product60%

Cyclization Reactions

The pyrrolopyridine core participates in annulation reactions to form polycyclic systems.

Example:
Reaction with acetylacetone under acidic conditions forms 1H-pyrrolo[2,3-b]pyridine-fused derivatives :

Reagent Conditions Product Yield
Acetylacetone, HClAcetic acid, reflux, 4 hoursFused tetracyclic compound68%

Biological Activity and Pharmacological Modifications

Derivatives of this compound exhibit kinase inhibitory activity. For instance, introducing a trifluoromethyl group at the 5-position enhances binding to fibroblast growth factor receptors (FGFRs) :

Modification Biological Target IC₅₀ (FGFR1)
5-Trifluoromethyl substituentFGFR17 nM

Scientific Research Applications

3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Key Observations :

  • Halogenation (e.g., Br, Cl) enhances electrophilicity for cross-coupling reactions .
  • Spiro-rings (e.g., cyclopropane) improve target selectivity in kinase inhibition .
  • Hydroxyl groups at the 3-position enable further functionalization but reduce stability compared to methyl groups .

Kinase Inhibition

  • 3-Methyl derivative: Acts as a dual inhibitor of GSK3β and tau aggregation, with IC₅₀ values in the nanomolar range .
  • Spiro-cyclopropane analog: Shows potent inhibition of hematopoietic progenitor kinase 1 (HPK1), crucial for immuno-oncology .
  • 3,3-Dibromo derivative : Primarily used as a synthetic intermediate rather than a direct bioactive agent .

Solubility and Stability

  • The 3-methyl analog has moderate solubility in DMSO (>10 mM), whereas hydroxylated derivatives (e.g., 3-hydroxy-3-phenyl) require acidic conditions for dissolution .
  • Brominated derivatives exhibit lower solubility but higher reactivity in Suzuki-Miyaura couplings .

Key Challenges :

  • Low yields in spiro-ring formation due to side reactions .
  • Sensitivity to hydrolysis in hydroxylated derivatives, necessitating anhydrous conditions .

Biological Activity

3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula: C₈H₈N₂O
  • CAS Number: 1330055-85-0
  • IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with various molecular targets. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and migration. This inhibition can lead to potential applications in treating diseases characterized by abnormal cell growth, such as cancer .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Case Study: A study demonstrated that a derivative of this compound reduced tumor growth in xenograft models by targeting FGFR signaling pathways .

Neuroprotective Effects

The compound also shows promise in neuroprotection:

  • Mechanism: It may exert antioxidant effects and modulate inflammatory responses in neurodegenerative conditions.
  • Research Findings: In vitro assays indicated that it protects neuronal cells from oxidative stress-induced damage by enhancing cellular antioxidant defenses .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties:

  • Activity Spectrum: It has shown effectiveness against various bacterial strains and fungi.
  • Case Study: One study reported a significant reduction in bacterial load in treated samples compared to controls .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolopyridine derivatives:

Compound NameAnticancer ActivityNeuroprotective EffectsAntimicrobial Activity
This compoundHighModerateModerate
1-Methyl-1H-pyrrolo[2,3-b]pyridineModerateLowHigh
5-Methyl-5H-pyrazolo[4,3-b]pyridineLowHighModerate

Research Findings and Case Studies

Several studies have focused on the synthesis and functionalization of this compound derivatives to enhance their biological activity. Notable findings include:

  • Synthesis Optimization: Researchers have developed synthetic routes that improve yield and purity while retaining biological activity.
  • Structure-Activity Relationship (SAR): Studies have identified key structural features that influence the compound's efficacy against various biological targets.

Q & A

Q. Key Methodologies :

  • Condensation : Refluxing with aldehydes in acetic acid.
  • Alkylation : Sodium hydride-mediated N-alkylation in DMF.
  • Halogenation : Electrophilic substitution using bromine or iodine sources.

How does microwave irradiation improve the synthesis of naphthyridin-2(1H)-one derivatives from pyrrolo[2,3-b]pyridin-2-one precursors?

Advanced Research Question
Microwave-assisted reactions enable efficient ring expansion via azide cycloaddition. For instance, treating 3-substituted pyrrolo[2,3-b]pyridin-2-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation promotes α,β-unsaturated carbonyl insertion, leading to naphthyridinone derivatives in moderate-to-good yields . This method reduces reaction time and enhances regioselectivity compared to traditional heating.

Q. Key Insights :

  • Mechanism : Azide insertion followed by rearrangement.
  • Optimization : Microwave parameters (power, time) critical for yield.

What strategies address regioselective functionalization challenges on the pyrrolo[2,3-b]pyridin-2-one core?

Advanced Research Question
Regioselectivity is influenced by electronic and steric factors. Fluorination at specific positions (e.g., C3) is achieved using Selectfluor® under controlled conditions, while nitration requires careful acid catalysis to avoid over-oxidation . Directed ortho-metalation (DoM) or directing groups (e.g., boronic esters) can guide cross-coupling reactions for C5 or C7 modifications .

Q. Methodological Approaches :

  • Electrophilic Substitution : Use of directing groups (e.g., -Bpin) for Suzuki-Miyaura couplings .
  • Protection-Deprotection : Temporary N-alkylation (e.g., tosyl groups) to block reactive sites .

How do structural modifications impact the anti-inflammatory activity of pyrrolo[2,3-b]pyridin-2-one derivatives?

Basic Research Question
Substituents at the C3 and N1 positions significantly modulate activity. For example, bulky alkyl groups at N1 enhance oral bioavailability, while electron-withdrawing groups (e.g., bromine) at C5 improve in vivo efficacy in models like the adjuvant-induced arthritic rat (AAR) . However, in vitro cyclooxygenase (COX) inhibition may not correlate with in vivo anti-inflammatory effects, suggesting indirect mechanisms (e.g., arachidonic acid metabolism modulation) .

Q. Key SAR Findings :

  • N1-Alkylation : Enhances metabolic stability.
  • C3/C5 Halogenation : Boosts potency in pleural cavity assays.

What analytical techniques are critical for characterizing novel pyrrolo[2,3-b]pyridin-2-one derivatives?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 19^{19}F-NMR resolve regiochemistry and confirm substitution patterns .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding interactions, as seen in dichloro-substituted derivatives .
  • HRMS : Validates molecular formulae for intermediates and final products .

How can boron-containing derivatives facilitate diversity-oriented synthesis?

Advanced Research Question
Boronic ester-functionalized derivatives (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-one) enable Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkenyl groups at C5. This strategy is pivotal for generating libraries for high-throughput screening .

Q. Applications :

  • Diversity : Rapid access to C5-arylated analogs.
  • Challenges : Boron protection/deprotection requires anhydrous conditions.

How can contradictory data between in vitro enzyme inhibition and in vivo anti-inflammatory activity be resolved?

Advanced Research Question
Discrepancies arise due to off-target effects or metabolite activity. For example, pyrrolo[2,3-b]pyridin-2-ones lacking COX/LOX inhibition in vitro still show efficacy in the reverse passive Arthus reaction (RPAR), suggesting modulation of downstream inflammatory mediators (e.g., cytokines) . Profiling metabolites via LC-MS and using knockout animal models can clarify mechanisms.

Q. Resolution Strategies :

  • Metabolite Identification : LC-MS/MS profiling.
  • Pathway Analysis : Transcriptomics/proteomics to identify non-enzymatic targets.

What are the challenges in crystallizing pyrrolo[2,3-b]pyridin-2-one derivatives?

Advanced Research Question
Hydrogen-bonding networks and solvent choice critically affect crystallization. For example, dichloro-substituted derivatives form stable crystals in polar solvents (e.g., DMSO/water mixtures), while N-alkylated analogs require slow evaporation from non-polar solvents .

Q. Optimization Tips :

  • Solvent Screening : Use binary solvent systems.
  • Temperature Gradients : Slow cooling to enhance lattice formation.

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